2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride (DMPO) is a chemical compound that has been widely used in scientific research for its ability to scavenge free radicals and reactive oxygen species (ROS). DMPO has been shown to have potential therapeutic applications for a variety of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.
Mechanism of Action
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride exerts its antioxidant effects by scavenging free radicals and ROS, which can cause oxidative damage to cells and tissues. This compound forms stable adducts with free radicals, which prevents them from reacting with other molecules and causing further damage. In addition, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to protect against oxidative stress-induced damage to DNA, proteins, and lipids, as well as to improve mitochondrial function and reduce inflammation. This compound has also been shown to have neuroprotective effects, including the ability to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride has several advantages for use in lab experiments, including its ability to scavenge free radicals and ROS, its stability, and its low toxicity. However, this compound can also have limitations, including its potential to interfere with other assays and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on 2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in a variety of diseases, and the investigation of its effects on different cell types and tissues. Additionally, the development of new methods for the delivery of this compound to specific tissues and cells could enhance its therapeutic potential. Finally, further research is needed to better understand the mechanisms underlying this compound's antioxidant and neuroprotective effects.
Synthesis Methods
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride can be synthesized through a multi-step process involving a condensation reaction between 3,4-dimethoxybenzaldehyde and 3,4-dimethoxyphenylacetonitrile, followed by a reduction reaction using sodium borohydride. The resulting compound is then reacted with hydroxylamine hydrochloride to yield this compound hydrochloride.
Scientific Research Applications
2,6-bis(3,4-dimethoxyphenyl)-3-methyl-4-piperidinone oxime hydrochloride has been extensively studied for its ability to scavenge free radicals and ROS in vitro and in vivo. It has been shown to protect against oxidative stress-induced damage in a variety of cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been shown to have potential therapeutic applications for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as cardiovascular disease and cancer.
Properties
IUPAC Name |
(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.ClH/c1-13-16(24-25)12-17(14-6-8-18(26-2)20(10-14)28-4)23-22(13)15-7-9-19(27-3)21(11-15)29-5;/h6-11,13,17,22-23,25H,12H2,1-5H3;1H/b24-16-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLCKOIQFWVQKA-PNNXLEGYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(CC1=NO)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1C(NC(C/C1=N/O)C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.